(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gentamicin C2 Pentaacetate Salt is an antibiotic complex that consists of three closely related components. It is a derivative of Gentamicin, an aminoglycoside antibiotic used to treat a variety of bacterial infections. Gentamicin C2 Pentaacetate Salt is particularly known for its effectiveness against gram-negative bacteria and is used in various research and clinical settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gentamicin C2 Pentaacetate Salt involves the acetylation of Gentamicin C2. The process typically includes the treatment of Gentamicin C2 with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of Gentamicin C2 Pentaacetate Salt .
Industrial Production Methods
Industrial production of Gentamicin C2 Pentaacetate Salt is generally achieved through fermentation processes using Micromonospora species. The fermentation broth is then subjected to various purification steps, including chromatography and lyophilization, to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions
Gentamicin C2 Pentaacetate Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various acetylated and deacetylated derivatives, as well as oxidized and reduced forms of Gentamicin C2 Pentaacetate Salt .
Scientific Research Applications
Gentamicin C2 Pentaacetate Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of aminoglycosides.
Biology: Employed in cell culture studies to prevent bacterial contamination.
Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems.
Mechanism of Action
Gentamicin C2 Pentaacetate Salt exerts its effects by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. This binding results in the production of defective proteins, ultimately leading to bacterial cell death. The molecular targets include the ribosomal RNA and various ribosomal proteins involved in the translation process .
Comparison with Similar Compounds
Similar Compounds
Gentamicin C2 Pentaacetate Salt is closely related to other Gentamicin derivatives, including:
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin B1
- Gentamicin X2
Uniqueness
What sets Gentamicin C2 Pentaacetate Salt apart from its counterparts is its specific acetylation pattern, which can influence its pharmacokinetic properties and antibacterial activity. This unique structure allows for targeted applications in both research and clinical settings .
Properties
Molecular Formula |
C20H41N5O7 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(2R,3R,4S,6R)-4,6-diamino-3-[(3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13+,14+,15+,16?,17+,18?,19+,20-/m0/s1 |
InChI Key |
XUFIWSHGXVLULG-CTWBIEQZSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@H](C(O1)O[C@@H]2[C@H](C[C@H](C([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.